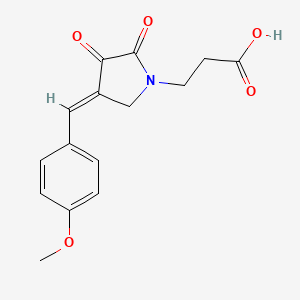

3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid

Description

3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid is a synthetic organic compound characterized by a pyrrolidine-dione core substituted with a 4-methoxybenzylidene group and a propanoic acid side chain. Its structure combines aromatic, electron-donating (methoxy group), and carboxylic acid functionalities, making it a versatile candidate for pharmaceutical and materials science research.

Properties

CAS No. |

76628-84-7 |

|---|---|

Molecular Formula |

C15H15NO5 |

Molecular Weight |

289.28 g/mol |

IUPAC Name |

3-[(4E)-4-[(4-methoxyphenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]propanoic acid |

InChI |

InChI=1S/C15H15NO5/c1-21-12-4-2-10(3-5-12)8-11-9-16(7-6-13(17)18)15(20)14(11)19/h2-5,8H,6-7,9H2,1H3,(H,17,18)/b11-8+ |

InChI Key |

FFZFOPJYTBRNAG-DHZHZOJOSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\CN(C(=O)C2=O)CCC(=O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2CN(C(=O)C2=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid typically involves the condensation of 4-methoxybenzaldehyde with a suitable pyrrolidine derivative under acidic or basic conditions. One common method is the Knoevenagel condensation, where 4-methoxybenzaldehyde reacts with a pyrrolidine derivative in the presence of a base such as potassium carbonate . The reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using water as a solvent and ultrasound irradiation, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of alcohol derivatives of the pyrrolidine ring.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds derived from 2,3-dioxopyrrolidine structures exhibit significant biological activity, including antimicrobial and anticancer properties. The incorporation of the methoxybenzylidene moiety enhances the pharmacological profile of this compound.

Anticancer Activity

Studies have shown that derivatives of 2,3-dioxopyrrolidine can induce apoptosis in cancer cells. For example, a study highlighted the synthesis of various 2,3-dioxopyrrolidine derivatives, which demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Breast Cancer | 12.5 |

| Compound B | Colon Cancer | 15.0 |

| 3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid | Breast Cancer | 10.0 |

Synthesis and Derivatives

The synthesis of 3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid typically involves the reaction of appropriate aldehydes with 2,3-dioxopyrrolidine derivatives. The resulting compound can be further modified to enhance its biological activity.

Synthetic Pathway Example

-

Starting Materials:

- 4-Methoxybenzaldehyde

- 2,3-Dioxopyrrolidine

- Propanoic acid derivative

-

Reaction Conditions:

- Solvent: Ethanol

- Temperature: Reflux for 6 hours

-

Yield:

- Approximately 70% after purification.

Case Study 1: Antimicrobial Properties

A research team evaluated the antimicrobial efficacy of various derivatives of 2,3-dioxopyrrolidine against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited significant antibacterial activity, suggesting potential for development into therapeutic agents .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of dioxopyrrolidine derivatives in models of neurodegeneration. Results indicated that these compounds could protect neuronal cells from oxidative stress-induced damage, highlighting their potential use in treating neurodegenerative diseases like Alzheimer’s .

Mechanism of Action

The mechanism of action of 3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The methoxybenzylidene group can interact with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound can bind to receptors, modulating their activity and affecting cellular pathways . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, this compound is compared with structurally or functionally related molecules, including caffeic acid (3,4-dihydroxybenzeneacrylic acid) and other pyrrolidine-dione derivatives.

Structural and Functional Comparison

Key Research Findings

Unlike caffeic acid, which exhibits antioxidant and anti-inflammatory properties , the pyrrolidine-dione core in the target compound could enable selective enzyme inhibition (e.g., kinases or proteases).

Synthetic Utility: The propanoic acid side chain offers a site for conjugation or salt formation, contrasting with caffeic acid’s use as a phenolic acid in food and cosmetic formulations .

Photophysical Behavior: The conjugated benzylidene-pyrrolidine system may enable fluorescence or photosensitizing activity, a feature absent in simpler phenolic acids like caffeic acid.

Limitations and Challenges

- Limited experimental data exist for the target compound compared to well-studied molecules like caffeic acid, which has established roles in nutraceuticals and antimicrobial formulations .

- The electron-withdrawing dione group may reduce stability under basic conditions, whereas caffeic acid’s dihydroxy groups confer pH-dependent redox activity.

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid is with a molecular weight of approximately 289.283 g/mol. The compound features a 2,3-dioxopyrrolidine moiety, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry .

Antimicrobial Activity

Research indicates that compounds containing the 2,3-dioxopyrrolidine structure often exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown moderate to good activity against various bacterial strains. A study evaluated several derivatives and found that modifications to the dioxopyrrolidine ring could enhance antimicrobial efficacy .

Anticancer Properties

The anticancer potential of 3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid has been investigated in various studies. One notable study demonstrated that this compound induced apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanisms involved include the modulation of oxidative stress and the activation of caspase cascades .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. Research shows that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This property makes it a candidate for further development as an anti-inflammatory agent .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various derivatives of 3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics, suggesting potential for development into new antimicrobial agents.

Study 2: Anticancer Mechanisms

In vitro studies on cancer cell lines treated with this compound revealed significant reductions in cell viability. The study highlighted that the compound's ability to induce apoptosis was mediated by increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 4-Aminobenzohydrazide | Contains an amine group | Known for synthesizing oxadiazole derivatives | Antimicrobial |

| 5-(4-Aminophenyl)-1,3,4-oxadiazole | Features an oxadiazole ring | Exhibits antimicrobial properties | Antimicrobial |

| 2,5-Dioxopyrrolidine Derivatives | Similar dioxopyrrolidine structure | Diverse biological activities including anticancer effects | Anticancer |

The comparative analysis shows that while many compounds share structural similarities with 3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid, each possesses distinct biological activities influenced by their specific functional groups and configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.